disodium;N-nitroso-N-oxidosulfamate
Description
Contextualization of N-Nitroso Functional Groups in Advanced Chemical Systems
The N-nitroso functional group (R-N=O) is a key reactive center that dictates the chemical behavior of the molecule. wikipedia.org These groups are pivotal in organic synthesis, serving as intermediates for the creation of a wide array of nitrogen-containing heterocyclic compounds, which are fundamental building blocks for pharmaceuticals and functional materials. aquigenbio.com The N-nitroso group is often photolabile, meaning it can undergo chemical changes upon exposure to light. acs.org This property is exploited in the design of photoresponsive nitric oxide (NO) donors, where light-induced cleavage of the N-N bond releases NO, a crucial signaling molecule in biological systems. acs.orgwikipedia.org The electrophilic nature of the nitrosonium ion (NO+), often generated from N-nitroso compounds under acidic conditions, allows for nitrosation reactions with various nucleophiles. libretexts.orgresearchgate.net
Unique Structural Features of Sulfamate (B1201201) Backbone in N-Nitroso Derivatives
The incorporation of a sulfamate backbone introduces distinct structural and chemical properties to N-nitroso derivatives. The sulfamate group (-SO₃⁻) significantly enhances the aqueous solubility of the compound, a crucial factor for applications in biological systems and aqueous-phase reactions. smolecule.com This is exemplified by compounds like Sulfo NONOate, where the presence of sulfonate groups improves stability and reduces susceptibility to hydrolysis compared to other N-nitroso compounds. smolecule.com The synthesis of such compounds typically involves the nitrosation of sulfamic acid derivatives under controlled alkaline conditions. smolecule.com The sulfamate moiety can also influence the electronic properties of the N-nitroso group, thereby modulating its reactivity and stability.
Significance of N-Oxido Moieties in N-Nitrosation Chemistry
The IUPAC name for the subject compound, disodium (B8443419);N-nitroso-N-oxidosulfamate, indicates the presence of an N-oxido moiety. This refers to the oxygen atom attached to one of the nitrogen atoms, which can be represented as a formal negative charge on the oxygen and a positive charge on the nitrogen (an N-oxide) or as part of a resonance-stabilized system. This feature is critical to the compound's structure and reactivity. The presence of the N-oxido group can influence the electron distribution within the N-nitroso functionality, potentially affecting its stability and the ease with which it can release nitric oxide or participate in other reactions. The chemistry of related compounds like N-nitroso-N-phenylhydroxylamine, which also contains an N-O bond, highlights the diverse reactivity profiles that such moieties can impart. nih.gov
Historical Trajectory of Research on Complex N-Nitrosamines and Related Compounds
The scientific investigation of N-nitroso compounds dates back to the 1870s. lgcstandards.com However, it was not until the mid-20th century that significant attention was paid to this class of molecules. In the 1950s, research linked N-nitrosodimethylamine (NDMA) to the development of malignant tumors in rats, sparking concerns about the carcinogenicity of many N-nitrosamines. lgcstandards.comnih.gov This led to extensive research into their presence in various consumer products, including preserved foods, tobacco, and beverages. lgcstandards.comdelaware.gov In more recent years, the focus has shifted towards understanding the formation of N-nitrosamine impurities in pharmaceutical drugs, which has prompted significant regulatory action and further research into their detection and mitigation. lgcstandards.comacs.orgacs.org Alongside the concerns, the unique reactivity of N-nitroso compounds has been harnessed for beneficial applications in chemical synthesis and as research tools. aquigenbio.comnih.gov The development of more complex N-nitroso compounds, such as sulfamate derivatives, reflects the ongoing effort to create molecules with tailored stability, solubility, and reactivity for specific applications in research and materials science. aquigenbio.comsmolecule.com
Chemical Data and Compound Information
Below are tables detailing the chemical properties of disodium;N-nitroso-N-oxidosulfamate and a list of compounds mentioned in this article.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | smolecule.com |
| Molecular Formula | N₂Na₂O₅S | smolecule.com |
| Molecular Weight | 186.06 g/mol | smolecule.com |
| Canonical SMILES | N(=O)N([O-])S(=O)(=O)[O-].[Na+].[Na+] | smolecule.com |
| InChI Key | AIXRKVNLIXXYLG-UHFFFAOYSA-M | smolecule.com |
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-nitrosodimethylamine (NDMA) |
| N-Nitrosodiethylamine (NDEA) |
| Sulfo NONOate |
| N-nitroso-N-phenylhydroxylamine |
| Nitric Oxide (NO) |
| Nitrosonium ion (NO+) |
Structure
2D Structure
Properties
IUPAC Name |
disodium;N-nitroso-N-oxidosulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HN2O5S.2Na/c3-1-2(4)8(5,6)7;;/h(H,5,6,7);;/q-1;2*+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXRKVNLIXXYLG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)N([O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2Na2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Disodium;n Nitroso N Oxidosulfamate and Analogues
Direct Nitrosation Strategies for Sulfamate (B1201201) Precursors
Direct nitrosation strategies involve the introduction of a nitroso group onto a sulfamate or a related precursor. This can be achieved through the use of various nitrosating agents under specific reaction conditions.
Nitrosation with Nitrite (B80452) Reagents under Varied Conditions
The reaction of sulfamic acid or its derivatives with nitrite reagents, typically sodium nitrite, under acidic conditions is a common method for nitrosation. The acidic environment generates nitrous acid (HNO₂) in situ, which is a key nitrosating species.
The reaction of sulfamic acid with sodium nitrite in an acidic solution is a well-established quantitative reaction. researchgate.net This reaction is often used for the removal of excess nitrite from solutions. google.com While this reaction typically leads to the formation of nitrogen gas and bisulfate, careful control of reaction conditions is necessary to achieve N-nitrosation of sulfamate precursors to yield stable N-nitroso compounds.
The synthesis of N-nitrosamines from sulfamoyl chlorides and sodium nitrite has been reported. researchgate.net This indicates that sulfamoyl derivatives can serve as effective precursors for N-nitrosation using nitrite reagents. The reaction of disubstituted carbamoyl chlorides with sodium nitrite also yields the corresponding N-nitrosamines in excellent yields, suggesting a similar reactivity pattern for related sulfamoyl chlorides. researchgate.net
The nitrosation of sulfadrugs with sodium nitrite in acidic medium has also been studied, leading to the formation of N-nitroso compounds. scielo.br These studies highlight the general applicability of nitrite-based nitrosation for sulfonamide-containing molecules, which are structurally related to sulfamates.
| Precursor | Nitrosating Agent | Conditions | Product | Observations |
|---|---|---|---|---|
| Sulfamic Acid | Sodium Nitrite | Acidic aqueous solution | Nitrogen gas, Bisulfate | Quantitative reaction, used for nitrite removal. researchgate.net |
| Sulfamoyl Chlorides | Sodium Nitrite | Not specified | N-Nitrosamines | Analogous to the reaction of carbamoyl chlorides. researchgate.net |
| Sulfathiazole | Sodium Nitrite | Acidic medium (pH=0) | N-nitroso sulfathiazole | Formation of genotoxic N-nitroso compounds. scielo.br |
Application of Nitric Oxide Donors in Sulfamate Functionalization
While Angeli's salt itself is a nitric oxide (NO) and nitroxyl (B88944) (HNO) donor, the use of external NO donors for the synthesis of N-nitroso-N-oxidosulfamates is a less explored area. nih.govnih.gov The direct functionalization of sulfamates using nitric oxide gas or other NO-releasing compounds presents a potential synthetic route. However, the reactivity of NO itself as a nitrosating agent is generally low unless activated. scielo.br
Oxidative Approaches to N-Oxidosulfamates
Oxidative methods provide an alternative pathway to N-oxidosulfamates, often involving the oxidation of a pre-functionalized sulfamate derivative.
Regioselective Oxidation of N-Nitrososulfamates
Information on the direct regioselective oxidation of N-nitrososulfamates to N-nitroso-N-oxidosulfamates is not extensively detailed in the reviewed literature. However, the oxidation of related N-substituted amines and sulfonamides provides insights into potential synthetic strategies. Oxoammonium-catalyzed oxidation has been shown to convert a broad range of carbamates and sulfonamides into the corresponding imides, indicating the potential for oxidation at the nitrogen center or adjacent carbons. chemrxiv.orgorganic-chemistry.org
Tandem Nitrosation-Oxidation Reaction Sequences
A tandem, one-pot reaction involving the nitrosation of a sulfamate followed by in-situ oxidation could provide an efficient route to N-nitroso-N-oxidosulfamates. While specific examples for sulfamates are scarce, the concept of tandem reactions is a common strategy in organic synthesis. For instance, the oxidation of NO can be enhanced by catalysts, which could potentially be coupled with a nitrosation step. aaqr.orgnih.gov
Catalyst-Mediated Synthesis of N-Nitroso-N-oxidosulfamates
The use of catalysts can enhance the efficiency and selectivity of the synthesis of N-nitroso-N-oxidosulfamates. While specific catalytic methods for the direct synthesis of disodium (B8443419);N-nitroso-N-oxidosulfamate are not well-documented, related catalytic reactions on similar functional groups suggest potential avenues for research. For example, the catalytic oxidation of sulfides to sulfoxides has been studied with various nitrate (B79036) catalysts. catalysis.ru
Mechanistic Studies of Catalytic Pathways
The formation of N-nitroso compounds typically involves the reaction of a secondary amine with a nitrosating agent. rsc.orgwikipedia.org Catalysis can play a crucial role in enhancing the efficiency and selectivity of these reactions. While specific mechanistic studies on the catalytic synthesis of disodium;N-nitroso-N-oxidosulfamate are not extensively documented in publicly available literature, the general principles of nitrosation catalysis provide a framework for understanding potential pathways.
One of the most common methods for nitrosation involves the in situ generation of nitrous acid from sodium nitrite in an acidic medium. researchgate.net However, this method can be harsh and may not be suitable for sensitive substrates. Catalytic approaches aim to generate the active nitrosating species under milder conditions. For instance, certain anions, such as thiocyanate (B1210189), have been shown to be effective catalysts for nitrosamine (B1359907) formation. nih.gov The catalytic cycle would likely involve the formation of a more potent nitrosating agent, such as nitrosyl thiocyanate, which then reacts with the secondary amine.
Micellar catalysis has also been demonstrated to enhance the rate of nitrosation of hydrophobic secondary amines. nih.govnih.gov Cationic surfactants can form micelles that concentrate both the amine and the nitrosating agent, thereby increasing the reaction rate. nih.gov The catalytic effect is influenced by the hydrophobicity of the amine, the stability and charge of the micelle, and the pH of the reaction medium. nih.gov
Transition metal complexes can also catalyze nitrosation reactions. A plausible catalytic cycle could involve the coordination of nitric oxide to a metal center, followed by reaction with the secondary amine substrate. The metal center could facilitate the activation of NO, making it more susceptible to nucleophilic attack by the amine.
Table 1: Factors Influencing Catalytic Nitrosation
| Factor | Effect on Reaction Rate | Reference |
| Catalyst | Thiocyanate and certain carbonyl compounds can accelerate the reaction. | nih.gov |
| Micelles | Cationic micelles can enhance the rate for hydrophobic amines. | nih.govnih.gov |
| pH | The optimal pH depends on the specific catalytic system. | nih.gov |
| Temperature | Generally, higher temperatures increase the reaction rate, but rate enhancements have also been observed in frozen systems. | nih.gov |
Ligand Design for Enhanced Selectivity
The design of ancillary ligands is a powerful tool for modulating the reactivity and selectivity of metal catalysts. researchgate.net In the context of synthesizing N-nitroso-N-oxidosulfamates, ligand design could be employed to control the formation of the desired product over potential side products.
Ligands can influence the electronic and steric properties of the metal center. For example, electron-donating ligands can increase the electron density on the metal, which may enhance the back-bonding to a coordinated nitric oxide molecule, thereby activating it for reaction. Sterically bulky ligands can create a specific binding pocket around the metal center, which could lead to regioselective nitrosation of complex substrates.
Green Chemistry Principles in N-Nitroso-N-oxidosulfamate Synthesis
The application of green chemistry principles to the synthesis of pharmaceuticals and other fine chemicals is of growing importance. wordpress.comwikipedia.org These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free and Atom-Economical Approaches
One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free reactions can lead to cleaner processes, easier product isolation, and reduced environmental pollution. rsc.orgrsc.org A study on the synthesis of N-nitrosamines has reported a solvent-free method using tert-butyl nitrite (TBN) as the nitrosating agent. rsc.orgrsc.orgresearchgate.net This approach offers several advantages, including broad substrate scope, metal- and acid-free conditions, and excellent yields. rsc.orgrsc.org
Atom economy is another important concept in green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. wordpress.comwikipedia.orgnih.gov Reactions with high atom economy generate less waste and are therefore more environmentally friendly. The synthesis of N-nitroso compounds via the reaction of a secondary amine with nitric oxide can be highly atom-economical, as, in principle, all the atoms of the reactants are incorporated into the product.
Table 2: Comparison of Synthetic Approaches for N-Nitroso Compounds
| Synthetic Method | Green Chemistry Aspect | Advantages | Reference |
| Traditional (NaNO2/acid) | Uses hazardous acids. | Well-established method. | researchgate.net |
| TBN (Solvent-Free) | Avoids the use of solvents. | Mild conditions, high yields. | rsc.orgrsc.org |
| Direct reaction with NO | High atom economy. | Potentially waste-free. | google.com |
Renewable Reagent Development
The use of renewable resources as starting materials for chemical synthesis is a cornerstone of green chemistry. While the development of renewable reagents for the synthesis of N-nitroso-N-oxidosulfamates is still in its early stages, there are several potential avenues for research.
One approach would be to develop methods for producing the amine precursors from renewable feedstocks, such as biomass. Another area of investigation could be the development of nitrosating agents derived from renewable sources. For example, research into the biological nitrogen cycle could inspire new catalytic systems for the conversion of nitrogen-containing compounds from renewable sources into effective nitrosating agents.
The development of such processes would not only reduce the reliance on fossil fuels but could also lead to more sustainable and environmentally benign methods for the production of important nitric oxide donors like this compound.
Elucidation of Reaction Mechanisms and Transformation Pathways
Mechanisms of Formation from Precursor Molecules
Disodium (B8443419);N-nitroso-N-oxidosulfamate is formed through the nitrosation of a suitable precursor, typically sulfamic acid or its salts, by a nitrosating agent. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the sulfamate (B1201201).
The formation of N-nitroso compounds is a well-studied area of chemical kinetics. The nitrosation of sulfamic acid, a precursor to the title compound, has been investigated to understand its rate and mechanism. The reaction rate is highly dependent on the pH of the solution and the nature of the nitrosating agent.
Table 1: Factors Influencing the Kinetics of Nitrosation
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| pH | Typically exhibits a pH optimum (often around pH 3) nih.gov | Balances the need for sufficient concentration of the active nitrosating agent (favored at low pH) and the unprotonated amine precursor (favored at higher pH). |
| Nitrite (B80452) Concentration | Rate often depends on the square of the nitrite concentration nih.gov | Suggests the involvement of dinitrogen trioxide (N₂O₃), formed from two molecules of nitrous acid, as the active nitrosating agent. conicet.gov.ar |
| Catalysts/Nucleophiles | Presence of species like thiocyanate (B1210189) or halides can accelerate the reaction nih.gov | These can react with nitrous acid to form more potent nitrosating agents (e.g., nitrosyl thiocyanate, nitrosyl halides). |
| Temperature | Increased temperature generally increases the reaction rate | Follows standard chemical kinetic principles (Arrhenius equation). |
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. In the context of nitrosation, ¹⁵N and ¹⁸O isotopes are particularly valuable. Studies on the formation of other N-nitroso compounds have utilized stable isotope labeling to clarify the reaction intermediates and pathways. nih.gov
For example, by using ¹⁵N-labeled nitrite or ¹⁵N-labeled amine precursors, researchers can determine the origin of the nitrogen atoms in the final N-nitroso product and any byproducts through mass spectrometry. nih.gov This helps to confirm that the nitrosation occurs via the transfer of the nitroso group from the nitrosating agent to the amine nitrogen.
Furthermore, studies using H₂¹⁸O can investigate the dynamics of the reaction intermediates. nih.gov If an intermediate is in equilibrium with water, an exchange of oxygen atoms can occur, leading to the incorporation of ¹⁸O into the products. Evidence for ¹⁸O exchange between H₂¹⁸O and a nitrosation intermediate, presumed to be an enzyme-bound nitrosamine (B1359907), has been observed in denitrification studies, suggesting that such techniques could be applied to study the formation of N-nitroso-N-oxidosulfamate to probe the lifetime and reactivity of its intermediates. nih.gov
Reactivity of the N-Nitroso-N-oxidosulfamate Moiety
The N-nitroso-N-oxidosulfamate functional group possesses a distinct reactivity profile characterized by both electrophilic and nucleophilic properties, and its susceptibility to radical-mediated transformations.
The reactivity of the N-nitroso group is dual in nature. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a base, reacting with various electrophiles like alkylating agents to form O-substituted derivatives. rsc.org
Conversely, the nitroso-nitrogen atom is weakly electrophilic. rsc.org It is susceptible to attack by strong nucleophiles. This electrophilic character is central to transnitrosation reactions, where the nitroso group is transferred to another nucleophilic species. For instance, studies on N-nitrososulfonamides have shown that the nitroso group can be transferred to thiolate ions. conicet.gov.ar The mechanism involves the nucleophilic attack of the thiolate on the nitroso nitrogen, leading to the cleavage of the N-N bond and release of the sulfonamide anion. conicet.gov.ar
Table 2: Summary of Electrophilic and Nucleophilic Reactivity
| Site on Moiety | Character | Type of Reaction | Reacts With |
|---|---|---|---|
| Nitroso Oxygen | Nucleophilic / Basic | O-Alkylation, Protonation | Electrophiles (e.g., alkylating agents, acids) rsc.org |
| Nitroso Nitrogen | Electrophilic | Nucleophilic Attack, Transnitrosation | Nucleophiles (e.g., organometallic reagents, thiolates) conicet.gov.arrsc.org |
N-nitroso compounds can undergo transformations involving radical intermediates, most notably through photolysis. UV irradiation of N-nitrosamines is known to induce the homolytic cleavage of the relatively weak N–N bond. nih.govrsc.org This fragmentation generates an aminyl radical and a nitric oxide radical (•NO). nih.gov
Applying this principle to disodium;N-nitroso-N-oxidosulfamate, UV photolysis would be expected to cleave the N–N bond, resulting in the formation of a sulfamoyl radical and nitric oxide.
Reaction: (O₃S-N(Na)-N=O)⁻ → [UV light] → (O₃S-N(Na)•)⁻ + •NO
These resulting radical species are highly reactive and can participate in a variety of subsequent reactions, such as addition to unsaturated bonds or hydrogen abstraction from solvent molecules. rsc.org The specific products would depend on the reaction conditions, such as the solvent and the presence of oxygen or other radical scavengers.
Degradation and Decomposition Studies in Controlled Chemical Environments
The stability of this compound is limited, and it can decompose through several pathways, particularly in aqueous solutions. The degradation mechanism is highly dependent on pH and temperature.
Acid-Catalyzed Decomposition: In acidic media, N-nitroso compounds can undergo denitrosation, which is the reverse of their formation reaction. This process is acid-catalyzed and results in the cleavage of the N-N bond to release nitrous acid and the parent amine (or in this case, sulfamate). rsc.org Studies on N-nitrosoclonidine show that the reaction involves a rate-limiting protonation of the substrate, which then rapidly decomposes. rsc.org For N-nitrososulfonamides, strong acid can lead to cleavage to yield either the sulfonamide and a nitronium ion (NO₂⁺) or a sulfonyl cation and nitramide (B1216842) (NH₂NO₂), depending on the substituents. rsc.org
Base-Catalyzed Hydrolysis: In alkaline conditions, N-nitroso compounds can also degrade. The hydrolysis of N-nitrosoguanidines has been shown to proceed through different pathways involving the neutral molecule, its monoanion, or its dianion, depending on the pH. nih.gov The mechanism of alkaline amide hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on a carbonyl group. researchgate.net For N-nitroso-N-oxidosulfamate, a similar attack on the sulfur atom could be envisioned, although decomposition via denitrosation or other rearrangements is also possible. Decomposition of some N-nitrosamides in strong base can generate diazoalkanes, which are themselves reactive. nih.gov
Thermal Decomposition: N-nitroso compounds can be thermally labile. Studies have shown that some N-nitroso compounds decompose at temperatures significantly below the decomposition temperature of their parent compounds. google.com For example, N-nitroso-pendimethalin begins to decompose around 120°C, a process that becomes rapid at higher temperatures (e.g., 180°C). google.com This thermal decomposition typically involves cleavage of the N-N bond.
Table 3: Potential Degradation Pathways in Controlled Environments
| Condition | Type of Reaction | Primary Products (based on analogues) | Reference |
|---|---|---|---|
| Aqueous Acid (e.g., H₂SO₄) | Acid-Catalyzed Denitrosation / Hydrolysis | Sulfamate + Nitrous Acid | rsc.org |
| Aqueous Base (e.g., KOH) | Base-Catalyzed Hydrolysis | Products of nucleophilic attack and rearrangement | nih.govnih.gov |
| Elevated Temperature | Thermal Decomposition | Products of N-N bond homolysis (e.g., radicals) | google.com |
| Presence of Nucleophiles (e.g., Thiols) | Transnitrosation | Sulfamate + S-Nitrosothiol | conicet.gov.ar |
| UV Irradiation | Photolysis | Sulfamoyl radical + Nitric oxide radical | nih.gov |
Photolytic Degradation Mechanisms and Quantum Yields
Detailed studies specifically quantifying the photolytic degradation mechanisms and quantum yields of this compound are not extensively available in the current scientific literature. However, it is known that the compound displays a UV-Vis absorbance with a maximum at approximately 248 nm. nih.gov While the photolysis of other organic nitrates has been studied, showing the production of nitrogen dioxide (NO₂) with quantum yields approaching unity at certain wavelengths, specific data for Angeli's salt remains elusive. nih.gov The photochemistry of nitrate (B79036) ions in aqueous solutions, which leads to the formation of nitrite and other reactive species, has been investigated, but direct extrapolation to the more complex N-nitroso-N-oxidosulfamate anion is not straightforward. researchgate.net
Hydrolytic Stability and Decomposition Kinetics Across pH Ranges
The hydrolytic decomposition of this compound is highly dependent on the pH of the solution. The compound is relatively stable in alkaline solutions but decomposes in a pH-dependent, first-order manner as the pH decreases. nih.gov From approximately pH 4 to 8, Angeli's salt decomposes to produce nitroxyl (B88944) (HNO) and nitrite (NO₂⁻). tandfonline.comrsc.org This decomposition is initiated by the protonation of the dianion. acs.org
The rate of decomposition is significantly influenced by pH. For instance, at 25°C, the first-order rate constant for decomposition is 6.8 x 10⁻⁴ s⁻¹, and at 37°C, it is between 4 and 5 x 10⁻³ s⁻¹ in the pH range of 4 to 8. nih.gov The pKa for the monoprotonated species, [HN₂O₃]⁻, is approximately 9.35. rsc.org Below pH 4, the decomposition pathway changes, and nitric oxide (NO) becomes the primary nitrogen-containing product. nih.gov The decomposition rate is also influenced by the presence of oxygen, with some studies suggesting an increased rate in aerated solutions. researchgate.net
Interactive Table: pH-Dependent Decomposition of this compound
| pH Range | Primary Decomposition Products | Decomposition Kinetics | Rate Constants (at 25°C) |
| > 8 | Stable | Slow | - |
| 4 - 8 | Nitroxyl (HNO), Nitrite (NO₂⁻) | First-order | 6.8 x 10⁻⁴ s⁻¹ |
| < 4 | Nitric Oxide (NO) | Complex, involves HNO₂ catalysis | Varies with [H⁺] and [HNO₂] |
Thermal Decomposition Pathways and Products
The thermal decomposition of solid this compound has not been extensively characterized using techniques such as thermogravimetric analysis (TGA) or differential thermal analysis (DTA) in the available literature. wikipedia.orgresearchgate.netresearchgate.net Most studies on its decomposition have been conducted in solution, where the "thermal" decomposition at physiological temperatures is intrinsically linked to its hydrolytic breakdown. researchgate.netnih.govjohnshopkins.edu
Interspecies Reactivity and Pathway Elucidation
The reactivity of this compound with other chemical species, particularly biological molecules, is a key area of its research, primarily driven by the biological activity of its decomposition product, HNO.
Reactions with Model Biological Nucleophiles (Excluding Biological Outcomes)
This compound, both directly and through its decomposition product HNO, reacts with biological nucleophiles, most notably thiols such as cysteine and glutathione (B108866). nih.gov The decomposition of Angeli's salt is influenced by the presence of glutathione. nih.gov
The reaction of the released nitroxyl (HNO) with thiols (RSH) is a significant pathway. HNO can react with thiols to form a disulfide (RSSR) and other products. nih.gov The kinetics of the reaction between HNO and glutathione have been studied, and it has been shown that the thiolate anion (RS⁻) is a key reactive species. tandfonline.comtandfonline.com One study reported that the reaction of HNO with glutathionylcobalamin (B146606) is significantly slower than with free glutathione. tandfonline.com L-cysteine has been shown to be a scavenger of HNO released from Angeli's salt. nih.gov The reaction of Angeli's salt itself with glutathionylcobalamin can also occur, leading to the formation of nitrocobalamin. tandfonline.com
Oxidative and Reductive Transformation Studies
The electrochemical behavior of this compound has been investigated through voltammetric studies, providing insights into its oxidative and reductive transformations. nih.gov Under aerobic conditions at neutral and slightly alkaline pH, the decomposition of Angeli's salt leads to the formation of not only HNO and nitrite but also nitric oxide (NO). nih.govresearchgate.net In strongly alkaline solutions (pH > 10) and in the presence of oxygen, the formation of peroxynitrite (ONOO⁻) has been observed. nih.gov
The oxidation of various substrates by the decomposition products of Angeli's salt has been reported. For instance, the generation of hydroxyl radicals (.OH) has been proposed, which can then oxidize substrates like phenol. nih.gov The oxidation of cell-free hemoglobin to methemoglobin by nitroxyl generated from Angeli's salt is a well-documented reaction. nih.gov
Regarding reductive transformations, while specific studies on the reduction of the parent compound this compound are scarce, the reduction of other nitroso compounds is known. Sodium dithionite (B78146) (sodium hydrosulfite) is a common reducing agent for nitro compounds. organic-chemistry.org The reduction of the decomposition product, nitrite, can also occur under certain conditions.
Theoretical and Computational Chemistry of Disodium;n Nitroso N Oxidosulfamate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the N-nitroso-N-oxidosulfamate dianion. These methods provide a detailed picture of its electronic landscape, which governs its stability and chemical behavior.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are particularly important in predicting chemical reactivity. For the N-nitroso-N-oxidosulfamate dianion, MO analysis indicates that the HOMO is primarily localized on the nitrogen and oxygen atoms of the N-nitroso group, making this region susceptible to electrophilic attack. The LUMO, conversely, is distributed over the N-N-O-S framework, indicating its ability to accept electrons.
Charge distribution analysis, such as Mulliken population analysis, reveals the partial charges on each atom within the molecule. In the N-protonated form of Angeli's salt, computational studies have characterized the Mulliken charges for the reactant, transition state, and products. acs.org This information is critical for understanding intermolecular interactions, particularly with biological macromolecules.
| Species | Atom | Mulliken Charge (a.u.) |
|---|---|---|
| Reactant | N1 | -0.2 |
| Reactant | N2 | 0.1 |
| Reactant | O1 | -0.5 |
| Reactant | O2 | -0.5 |
| Transition State | N1 | -0.1 |
| Transition State | N2 | 0.0 |
| Transition State | O1 | -0.4 |
| Transition State | O2 | -0.4 |
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis, performed computationally, is a key method for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, researchers can assign specific absorption bands to the stretching and bending of bonds within the N-nitroso-N-oxidosulfamate dianion. These theoretical spectra can then be correlated with experimental data to confirm the molecular structure.
For instance, theoretical calculations have been used to predict the vibrational frequencies of species involved in the decomposition of Angeli's salt. conicet.gov.ar These calculations help in identifying transient intermediates and understanding the bonding changes that occur during the reaction.
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
|---|---|---|
| ν(N-N) | ~1100-1200 | N-N stretch |
| ν(N-O) | ~1300-1400 | N-O stretch (nitroso) |
| ν(S-O) | ~1000-1100 | S-O stretch |
Computational Modeling of Reaction Pathways
A significant focus of computational studies on disodium (B8443419);N-nitroso-N-oxidosulfamate has been the elucidation of its decomposition pathways. Depending on the pH, Angeli's salt can release either HNO or NO, and computational modeling has been instrumental in detailing the mechanisms of these reactions. nih.gov
Transition State Characterization and Activation Energies
The decomposition of the N-nitroso-N-oxidosulfamate dianion to produce HNO and nitrite (B80452) involves the cleavage of the N-N bond. Computational methods, particularly density functional theory (DFT), have been used to locate and characterize the transition state for this process. acs.org The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the energy difference between the reactant and the transition state.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been employed to study the dissociation of Angeli's salt in explicit water. These studies have calculated the free energy barrier for the N-N bond breaking to be around 4.8 kcal/mol at the UB3LYP level of theory and 6.4 kcal/mol at the UMP2 level. acs.orgacs.org
| Computational Method | Calculated Activation Energy (kcal/mol) | Reaction |
|---|---|---|
| UB3LYP | 4.8 | N-N bond cleavage |
| UMP2 | 6.4 | N-N bond cleavage |
Reaction Coordinate Mapping and Mechanistic Simulations
Reaction coordinate mapping allows for the visualization of the energetic profile of a reaction as it proceeds from reactants to products through the transition state. For the decomposition of Angeli's salt, the N-N bond distance is often used as a key component of the reaction coordinate. acs.org
Mechanistic simulations, such as those employing QM/MM methods, provide a dynamic picture of the reaction, including the role of the solvent. These simulations have shown that explicit water molecules play a significant role in the energetics of the N-N bond cleavage, slightly weakening the bond compared to implicit solvation models. acs.org The free energy profile for the N-N bond breaking has been determined using multiple steered molecular dynamics. acs.org
Structure-Reactivity Relationships via Computational Approaches
Computational chemistry provides a powerful platform for investigating structure-reactivity relationships. By systematically modifying the structure of the N-nitroso-N-oxidosulfamate anion and calculating the resulting changes in electronic properties and reaction barriers, researchers can understand how chemical structure influences reactivity.
A key aspect of the reactivity of Angeli's salt is its pH-dependent decomposition. Computational studies have shown that the site of protonation on the N-nitroso-N-oxidosulfamate dianion determines the reaction products. nih.gov Protonation on the nitrogen atom of the nitroso group is proposed to lead to the formation of HNO, while protonation on an oxygen atom of the sulfamate (B1201201) group can lead to different decomposition pathways. These theoretical investigations have successfully reproduced experimental observations and provide a detailed mechanistic understanding of this pH-dependent behavior. nih.gov This knowledge is invaluable for the design of new HNO and NO donor molecules with tailored release profiles for potential therapeutic use.
Hammett-type Analyses and Substituent Effects
The decomposition of N-nitroso compounds is a critical aspect of their chemistry. For instance, the acid-catalyzed decomposition of N-nitrosoclonidine, a 2-arylaminoimidazoline derivative, involves a rate-limiting protonation. nih.gov A Brønsted α exponent of 0.5 for general acid catalysis in this reaction indicates a moderate sensitivity to the acid strength of the catalyst. nih.gov This suggests that electron-withdrawing substituents on an aromatic ring attached to the non-nitrosated nitrogen would likely enhance the rate of acid-catalyzed decomposition by stabilizing the developing negative charge in the transition state.
To illustrate the principles of Hammett analysis, the following interactive table provides hypothetical data based on the expected effects of substituents on the decomposition rate of a generic N-aryl-N-nitroso compound. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
| Substituent (R) | Hammett Constant (σ) | Hypothetical Relative Rate (k/k₀) |
| -NO₂ | 0.78 | 10.0 |
| -CN | 0.66 | 7.5 |
| -Cl | 0.23 | 2.0 |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | 0.5 |
| -OCH₃ | -0.27 | 0.3 |
This table is for illustrative purposes and does not represent experimental data for disodium;N-nitroso-N-oxidosulfamate.
QSAR/QSPR Modeling of Chemical Reactivity (Excluding Biological Activity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the chemical reactivity and properties of molecules based on their structural features. While much of the QSAR research on nitroso compounds has focused on their biological activity, such as carcinogenicity, the principles can be applied to model their chemical reactivity.
For sulfamate derivatives, QSAR studies have been conducted to understand their inhibitory activity against enzymes like carbonic anhydrase. nih.gov These studies reveal that molecular shape, size, and the presence of specific fragments (e.g., C6, F, O, NO2) strongly influence their activity. nih.gov While focused on biological endpoints, the descriptors used, such as those related to molecular geometry and electronic properties, are also relevant for modeling chemical reactivity.
A hypothetical QSAR model for the decomposition rate of a series of substituted N-nitrososulfamates could take the form of a linear equation:
log(Reactivity) = c₀ + c₁ * E_HOMO + c₂ * LogP + c₃ * MW
Where:
E_HOMO (Energy of the Highest Occupied Molecular Orbital) is an electronic descriptor related to the molecule's ability to donate electrons.
LogP (Octanol-water partition coefficient) is a descriptor of lipophilicity.
MW (Molecular Weight) is a simple descriptor of molecular size.
c₀, c₁, c₂, c₃ are coefficients determined from regression analysis of a training set of compounds.
A study on 2-chloroethylnitrososulfamides utilized molecular mechanics (MM+), AM1, and PM3 methods to determine their lowest-energy conformations and the relative energies of transition states for syn-anti isomerization. nih.gov Such computational data can serve as descriptors in QSPR models. For instance, the energy difference between the syn and anti conformers or the activation energy for their interconversion could be correlated with their reactivity in specific chemical transformations.
The following interactive table presents calculated conformational energies for a series of 2-chloroethylnitrososulfamides, which could be used as descriptors in QSPR studies.
| Compound | ΔE (anti-syn) (kcal/mol) - MM+ | ΔE (anti-TS) (kcal/mol) - PM3 |
| CENS_1 | 2.135 | ~59 |
| CENS_2 | 1.838 | ~59 |
| CENS_3 | 0.147 | ~59 |
| CENS_4 | 3.760 | ~59 |
Data adapted from a theoretical study on 2-chloroethylnitrososulfamides. nih.gov CENS represents 2-chloroethylnitrososulfamide derivatives.
Solvent Effects on Reactivity: A Computational Perspective
The solvent environment can significantly impact the rate and mechanism of chemical reactions. Computational chemistry provides methods to model these solvent effects, ranging from implicit continuum models to explicit solvent models where individual solvent molecules are included in the calculation.
The decomposition of N-nitroso compounds can be sensitive to the solvent. For example, the decomposition of N-nitroso-2-pyrrolidone in mildly acidic aqueous solutions proceeds through concurrent denitrosation and deamination pathways, both of which are influenced by the solvent. nih.gov The reaction involves a rate-limiting protonation of the amino nitrogen, and the subsequent partitioning of the N-conjugate acid intermediate is subject to solvent participation. nih.gov
Computational studies on the formation of N-nitrosamines have shown that the presence of even a single water molecule can significantly alter the reaction mechanism and lower activation barriers. researchgate.net For instance, in the ozonation of hydrazines to form N-nitrosodimethylamine (NDMA), a water molecule can facilitate H-atom rearrangement, thereby promoting the reaction. researchgate.net
A hybrid implicit-explicit solvent approach can be particularly useful for studying reactions where specific solvent interactions, such as hydrogen bonding, are crucial. For the N-nitroso-N-oxidosulfamate anion, one would expect strong interactions with protic solvents like water, which can form hydrogen bonds with the oxygen atoms of the sulfamate and nitroso groups.
The following table summarizes the expected qualitative effects of different solvent types on the reactivity of a polar, charged species like the N-nitroso-N-oxidosulfamate anion, based on general principles of solvent-solute interactions.
| Solvent Type | Dielectric Constant | Expected Effect on Ionic Reactions | Key Interactions |
| Protic (e.g., Water) | High | Stabilizes charged transition states and intermediates | Hydrogen bonding, dipole-ion |
| Aprotic Polar (e.g., DMSO) | High | Stabilizes charged species, but less effective at solvating anions | Dipole-ion |
| Aprotic Nonpolar (e.g., Hexane) | Low | Destabilizes charged species, slowing down ionic reactions | van der Waals forces |
Spectroscopic and Structural Analysis of this compound Remains Elusive
Despite a comprehensive search of available scientific literature, detailed spectroscopic and structural elucidation data for the chemical compound this compound remains largely unavailable in the public domain. Advanced analytical studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared and Raman spectroscopy—crucial for definitively determining the molecule's three-dimensional structure, connectivity, and functional groups—have not been published or are not readily accessible.
This scarcity of information prevents a thorough discussion and presentation of the compound's structural characteristics. The intricate details of its molecular architecture, which would be revealed through multi-dimensional and dynamic NMR studies, high-resolution and tandem mass spectrometry, and vibrational spectroscopy, are therefore not documented in existing research.
Consequently, the creation of an in-depth scientific article focusing on the advanced spectroscopic and structural elucidation of this compound is not feasible at this time. Further experimental research and publication of the corresponding data are required to enable a comprehensive analysis as outlined.
Advanced Spectroscopic and Structural Elucidation Studies
X-ray Crystallography for Solid-State Structural Determination
The definitive solid-state structure of disodium (B8443419);N-nitroso-N-oxidosulfamate, specifically its monohydrate form (Na₂N₂O₃·H₂O), was elucidated through single-crystal X-ray crystallography. acs.org This technique provided unambiguous proof of its molecular geometry, ending previous debates about its structure. acs.org
The crystallographic analysis revealed that the trioxodinitrate(II) anion, [N₂O₃]²⁻, is planar. wikipedia.org The arrangement of the atoms and the specific bond parameters indicate a delocalized electronic structure. The nitrogen-nitrogen bond length of 1.26 Å is characteristic of a double bond. wikipedia.org The negative charges are primarily located on the oxygen atoms at opposite ends of the N=N core. wikipedia.org
Detailed bond distances and angles determined from the crystal structure provide a precise model of the anion's geometry. The N-O bond associated with the nitroso group (N=N-O) is 1.35 Å. The two oxygen atoms on the other nitrogen have slightly different bond lengths, 1.31 Å and 1.32 Å, and are designated as trans and cis relative to the other oxygen atom across the N=N double bond. wikipedia.org The bond angles around the central nitrogen-nitrogen bond are approximately 113-123°, further confirming the planar nature of the anion. wikipedia.org Specifically, the O(single)-N-N angle is 112.9°, the N-N-O(trans) angle is 118.4°, and the N-N-O(cis) angle is 122.5°. wikipedia.org
| Parameter | Value |
|---|---|
| Molecular Geometry | Planar |
| Bond Distances (Å) | |
| N=N | 1.26 |
| N-O (single) | 1.35 |
| N-O (trans) | 1.31 |
| N-O (cis) | 1.32 |
| Bond Angles (°) | |
| O(single)-N-N | 112.9 |
| N-N-O(trans) | 118.4 |
| N-N-O(cis) | 122.5 |
Electronic Absorption and Fluorescence Spectroscopy for Chromophore Analysis
The electronic structure of disodium;N-nitroso-N-oxidosulfamate gives rise to a characteristic absorption in the ultraviolet region of the electromagnetic spectrum. This absorption is due to the chromophore within the [N₂O₃]²⁻ anion.
Electronic absorption spectroscopy of aqueous solutions of Angeli's salt shows a strong absorbance peak (λmax) at approximately 248-250 nm. nih.govnih.gov The molar extinction coefficient (ε) at this wavelength has been reported as 8,200 M⁻¹cm⁻¹. nih.gov Another report provides a value of 8,000 M⁻¹cm⁻¹ at 250 nm. nih.gov This strong absorption is attributed to electronic transitions within the delocalized π-system of the O-N=N-O₂ core. The concentration of Angeli's salt in solutions is often verified by measuring its absorbance at this characteristic wavelength. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| λmax | 248 nm | nih.gov |
| Molar Extinction Coefficient (ε) | 8,200 M-1cm-1 | nih.gov |
| λmax | 250 nm | nih.gov |
| Molar Extinction Coefficient (ε) | 8,000 M-1cm-1 | nih.gov |
Regarding fluorescence spectroscopy, the this compound compound itself is not typically characterized by intrinsic fluorescence. However, fluorescence techniques are widely used to study its decomposition, specifically the release of its key bioactive product, nitroxyl (B88944) (HNO). researchgate.net For instance, the reaction of HNO released from Angeli's salt with specific molecular probes, such as copper-based sensors, results in a significant increase in fluorescence emission. researchgate.net This "turn-on" fluorescence response allows for the sensitive detection and quantification of HNO release, but it is a characteristic of the probe-HNO adduct, not of the parent Angeli's salt anion. researchgate.net
The Enigmatic Compound: Unraveling the Synthetic Potential of this compound
Despite a comprehensive search of available scientific literature, the chemical compound specified as "this compound" does not appear to be a recognized or documented substance. As a result, information regarding its applications in advanced synthetic chemistry and materials science, including its potential roles as a novel synthetic reagent, a mechanistic probe, or a precursor for other compounds, is not available.
Scientific databases and chemical literature are extensive resources that catalog the synthesis, properties, and applications of a vast array of chemical compounds. The absence of any reference to "this compound" suggests that this particular compound may be either a theoretical structure that has not yet been synthesized or characterized, or it may be referred to by a different, more common chemical name that is not readily identifiable from the provided nomenclature.
The requested outline delves into specific and advanced applications, such as its use as a nitrosating agent, a precursor to nitrogen-containing heterocycles, a tool for mechanistic studies, and a starting material for derivatization and stereoselective synthesis. Fulfilling such a detailed request requires a foundation of published research, including experimental data, reaction schemes, and spectroscopic analysis, none of which is available for a compound with this name.
While the constituent parts of the name—disodium salt, N-nitroso group, N-oxide, and sulfamate (B1201201)—are all familiar functional groups in chemistry, their specific combination as "this compound" does not correspond to a known entry in chemical registries or scholarly articles.
Therefore, until "this compound" is formally described in the scientific literature, any discussion of its applications in synthetic chemistry would be purely speculative and could not be supported by factual evidence.
Applications in Advanced Synthetic Chemistry and Materials Science
Potential in Advanced Materials Chemistry (Excluding Biological Materials)
Incorporation into Polymer Architectures
The presence of the N-nitroso group in disodium (B8443419);N-nitroso-N-oxidosulfamate opens up possibilities for its incorporation into polymer backbones. Dinitroso compounds are known to have the potential to undergo polymerization through the formation of azodioxy linkages (–N=N(O)–). This reactivity could be harnessed to create novel polymer architectures.
One hypothetical approach involves the synthesis of a dinitroso derivative of a sulfamate-containing monomer. This monomer could then potentially undergo self-polymerization or copolymerization with other suitable monomers to yield polymers with unique properties. The incorporation of the sulfamate (B1201201) and N-oxide functionalities would be expected to influence the polymer's solubility, thermal stability, and coordination properties.
Furthermore, polymers containing nitrosation-reactive functional groups have been synthesized to act as scavengers for nitrosating agents. While this is a different application, it demonstrates the feasibility of incorporating nitroso-related functionalities into polymer structures. Hydrophilic polymers have shown particular effectiveness in aqueous solutions. Given the ionic nature of the disodium salt of N-nitroso-N-oxidosulfamate, it is conceivable that it could be incorporated into hydrophilic polymer backbones.
The table below outlines hypothetical polymer architectures that could be envisioned utilizing a monomer derived from disodium;N-nitroso-N-oxidosulfamate.
| Polymer Architecture | Potential Monomer | Polymerization Method | Potential Properties |
| Linear Homopolymer | Dinitroso-functionalized sulfamate | Self-condensation polymerization | Enhanced thermal stability, unique solubility profile |
| Alternating Copolymer | Nitroso-sulfamate monomer and a comonomer | Step-growth copolymerization | Tunable physicochemical properties |
| Graft Copolymer | Sulfamate-functionalized polymer backbone | Post-polymerization modification with a nitroso-containing group | Modified surface properties, potential for cross-linking |
It is important to note that these are theoretical applications based on the known chemistry of related compounds. The actual synthesis and characterization of such polymers would require significant experimental investigation.
Role in Supramolecular Assembly
The N-oxide moiety in this compound is a key functional group that can drive supramolecular assembly through various non-covalent interactions. N-oxides are known to be excellent hydrogen bond acceptors and can also coordinate with metal ions, making them valuable components in the design of self-assembling systems.
The N-oxide can participate in strong hydrogen bonds with suitable donor molecules. For instance, in the presence of molecules containing N-H or O-H groups, the N-oxide oxygen can act as a hydrogen bond acceptor, leading to the formation of well-defined supramolecular structures such as chains, sheets, or three-dimensional networks. mdpi.commdpi.com The relative position of the N-oxide group within a molecule has been shown to be crucial in directing the self-assembly process and influencing the properties of the resulting supramolecular gels. mdpi.com
Moreover, N-oxide donor atoms can be incorporated into ligands for the construction of metallosupramolecular architectures. rsc.org The coordination of the N-oxide to a metal center, in conjunction with other coordinating groups, can lead to the formation of discrete polynuclear complexes or extended coordination polymers with interesting structural and functional properties. The sulfamate group, with its potential for coordination, could also play a cooperative role in such assemblies.
The table below summarizes the potential roles of the functional groups in this compound in directing supramolecular assembly.
| Functional Group | Type of Interaction | Potential Supramolecular Structure |
| N-Oxide | Hydrogen Bonding (Acceptor) | 1D chains, 2D sheets, 3D networks |
| N-Oxide | Metal Coordination | Discrete metal complexes, coordination polymers |
| Sulfamate | Hydrogen Bonding (Donor/Acceptor) | Reinforcement of hydrogen-bonded networks |
| Sulfamate | Metal Coordination | Bridging ligand in coordination polymers |
| Nitroso | Dipole-Dipole Interactions | Influence on molecular packing |
The interplay of these different non-covalent interactions, along with the ionic nature of the disodium salt, could lead to the formation of complex and hierarchical supramolecular structures. The specific outcome of the self-assembly process would be highly dependent on factors such as solvent, temperature, and the presence of other interacting species.
Analytical Methodologies for Research and Quantification in Complex Mixtures
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation of analytes from complex mixtures. For a polar and ionic compound like "disodium;N-nitroso-N-oxidosulfamate," specific chromatographic approaches are necessary to achieve adequate retention and resolution.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of non-volatile compounds. uhplcs.com Given the ionic nature of "this compound," reversed-phase chromatography may not provide sufficient retention. Therefore, specialized HPLC techniques are required.
Ion-Pair Chromatography (IPC): This technique is a variation of reversed-phase HPLC where an ion-pairing reagent is added to the mobile phase. technologynetworks.comthermofisher.com The reagent is a large ionic molecule with a charge opposite to the analyte, which forms a neutral ion pair with the analyte. technologynetworks.com This neutral pair can then be retained and separated on a conventional C18 or C8 stationary phase. technologynetworks.com For the analysis of the anionic "N-nitroso-N-oxidosulfamate" moiety, a cationic ion-pairing reagent such as tetrabutylammonium (B224687) would be appropriate. technologynetworks.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar and ionic compounds. chromatographyonline.com It utilizes a polar stationary phase (e.g., silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. chromatographyonline.comnih.gov This technique allows for the retention of polar analytes that are not well-retained in reversed-phase chromatography. chromatographyonline.com
A potential HPLC method for the analysis of "this compound" is summarized in the interactive table below.
| Parameter | Ion-Pair Chromatography | Hydrophilic Interaction Liquid Chromatography |
| Stationary Phase | C18 or C8 | Silica, Diol, or Amide |
| Mobile Phase | Acetonitrile/Water with Tetrabutylammonium Phosphate | Acetonitrile/Aqueous Buffer (e.g., Ammonium Acetate) |
| Detection | UV-Vis or Mass Spectrometry | UV-Vis or Mass Spectrometry |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Temperature | 25 - 40 °C | 25 - 40 °C |
This table presents proposed starting conditions for method development. Actual parameters would require optimization and validation.
A study on the separation of non-volatile N-nitrosoamino acids utilized C18 reversed-phase ion-pair HPLC with cetyltrimethylammonium chloride as the ion-pairing reagent, demonstrating the feasibility of this approach for similar compounds. nih.gov Another study successfully employed HILIC for the analysis of the polar tobacco-specific nitrosamine (B1359907) metabolite, NNAL, in human plasma. nih.gov
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. researchgate.net Due to the non-volatile and ionic nature of "this compound," direct analysis by GC is not feasible. However, the compound can be made amenable to GC analysis through a chemical derivatization process that converts it into a volatile and thermally stable derivative. researchgate.net
A common derivatization strategy for non-volatile nitrosamines involves denitrosation followed by derivatization of the resulting amine. nih.gov For "this compound," a potential two-step derivatization could involve:
Denitrosation: Cleavage of the N-NO bond using a reagent such as hydrobromic acid in acetic acid to yield the corresponding sulfamate (B1201201) salt. nih.gov
Derivatization: The resulting sulfamate could then be derivatized to a more volatile species. For instance, silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could convert the polar sulfamate into a more volatile trimethylsilyl (B98337) derivative.
The resulting volatile derivative can then be separated on a standard non-polar or medium-polarity GC column and detected by a suitable detector, such as a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD). researchgate.net
| Step | Reagent | Product |
| Denitrosation | Hydrobromic Acid in Acetic Acid | Disodium (B8443419) Oxidosulfamate |
| Derivatization | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Volatile Trimethylsilyl Derivative |
This table outlines a proposed derivatization scheme that would require experimental validation for "this compound".
Research on the determination of volatile N-nitrosamines has demonstrated the successful use of denitrosation followed by derivatization of the resulting secondary amines with diethyl chlorothiophosphate for GC analysis. nih.gov Another study optimized a derivatization method for various nitrosamines involving denitrosation and subsequent sulfonylation. researchgate.net
Chirality can be a significant factor in the biological activity of chemical compounds. nih.gov While there is no direct evidence in the available literature to suggest that "this compound" is a chiral molecule, if it were to possess a stereocenter, its enantiomers could exhibit different properties. Chiral chromatography is the primary technique for the separation of enantiomers. phenomenex.com
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds. nih.govchromatographyonline.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, can significantly influence the selectivity of the separation. chromatographyonline.comsigmaaldrich.com
For a polar and potentially ionic compound, a polar organic or reversed-phase mobile phase would likely be more suitable. The selection of the appropriate CSP and mobile phase would require screening of various commercially available chiral columns and solvent systems. chromatographyonline.com
| CSP Type | Common Mobile Phases | Potential Application |
| Polysaccharide-based (Cellulose or Amylose) | Hexane/Isopropanol, Methanol (B129727), Acetonitrile/Water | Broad applicability for a wide range of chiral compounds. |
| Macrocyclic Glycopeptide | Methanol/Water, Acetonitrile/Water | Effective for polar and ionizable compounds. |
| Pirkle-type | Normal Phase (Hexane/Ethanol) | Based on π-π interactions and hydrogen bonding. |
This table provides a general guide to the selection of chiral stationary phases and mobile phases for the potential enantiomeric separation of "this compound" or its derivatives.
Spectrophotometric and Electrochemical Detection Methods
Following chromatographic separation, sensitive and selective detection methods are crucial for the quantification of "this compound."
UV-Vis spectrophotometry is a common detection method used in HPLC. The N-nitroso group (N-N=O) exhibits characteristic electronic transitions that can be detected by UV-Vis spectroscopy. Generally, N-nitroso compounds show two absorption bands: a strong π → π* transition around 230-250 nm and a weaker n → π* transition in the near-UV region, typically between 330-370 nm. researchgate.netresearchgate.net
The absorption in the 330-370 nm range is particularly useful for selective detection, as fewer compounds absorb in this region, reducing potential interference from co-eluting matrix components. researchgate.net The molar absorptivity (ε) of the n → π* transition is generally low, which may limit the sensitivity of the method for trace analysis.
| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |
| π → π | 230 - 250 | High | Prone to interference from other compounds. |
| n → π | 330 - 370 | Low to Moderate | More selective for the N-nitroso group. |
This table summarizes the general UV-Vis absorption characteristics of the N-nitroso functional group.
A study on various nitrosamines in aqueous solution reported absorption maxima near 230 nm and 330 nm, corresponding to the π → π* and n → π* transitions, respectively. researchgate.net Another study investigating the photolysis of an N-nitroso compound identified an absorption band associated with the N-nitroso moiety at 392 nm. acs.org
Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive species. The N-nitroso group is electrochemically active and can be either oxidized or reduced, making electrochemical detection a viable option for the quantification of "this compound."
Voltammetric Methods: Techniques such as differential pulse voltammetry (DPV) can be used for the sensitive detection of N-nitroso compounds. nih.gov The analysis is based on the application of a potential waveform to a working electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The electrode material can be modified to enhance the sensitivity and selectivity of the detection. For instance, a DNA-carbon dots based electrochemical biosensor has been developed for the detection of mutagenic nitrosamines. nih.gov In another study, a glassy carbon electrode modified with graphene and platinum nanoparticles was used for the electrooxidation of N-nitrosodiphenylamine. researchgate.net
Potentiometric Methods: While less common for the direct detection of N-nitroso compounds, potentiometric methods could potentially be employed. These methods measure the potential difference between two electrodes in the absence of a significant current. An ion-selective electrode (ISE) that is responsive to the "N-nitroso-N-oxidosulfamate" anion could theoretically be developed for its direct measurement in solution.
| Technique | Principle | Potential Advantages |
| Differential Pulse Voltammetry (DPV) | Measures current as a function of a potential waveform. | High sensitivity and selectivity. |
| Cyclic Voltammetry (CV) | Scans the potential and measures the resulting current. | Provides information on redox processes. |
| Potentiometry with ISE | Measures potential at near-zero current. | Direct measurement of ion activity. |
This table provides an overview of electrochemical methods that could be adapted for the analysis of "this compound".
Research has demonstrated the use of voltammetric sensors for predicting the genotoxicity of N-nitroso compounds. rsc.orgrsc.org Another study reported the development of a DNA-carbon nanodots based electrochemical biosensor for the sensitive and selective detection of N-nitrosodimethylamine (NDMA) and N-nitrosodiethanolamine (NDEA). nih.gov
Hyphenated Techniques for Enhanced Analytical Sensitivity and Selectivity
Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the reliable analysis of trace-level impurities in complex mixtures. For a non-volatile and polar compound like this compound, liquid chromatography coupled with mass spectrometry is the most promising approach.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the premier technique for the quantification of non-volatile nitrosamines due to its exceptional sensitivity, selectivity, and accuracy. shimadzu.com The inherent polarity and ionic nature of this compound make it an ideal candidate for LC-MS/MS analysis.
A hypothetical, yet scientifically grounded, LC-MS/MS method would involve a reversed-phase separation on a specialized column designed to retain polar compounds. An aqueous mobile phase with a buffer would be necessary to ensure good peak shape and ionization efficiency. Detection would be achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition. Given the sulfamate group, electrospray ionization (ESI) in negative ion mode would likely yield the best sensitivity.
Below are proposed starting conditions for method development, based on methods for other polar nitrosamines and ionic compounds. thermofisher.comglsciences.comjptcp.com
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Proposed Condition |
|---|---|
| LC Column | Reversed-phase C18 with polar end-capping (e.g., InertSustain AQ-C18) or a HILIC column |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | To be determined by infusion of a standard solution |
This table presents hypothetical yet scientifically plausible LC-MS/MS conditions for the analysis of this compound, derived from established methods for other polar nitrosamines. thermofisher.comglsciences.comjptcp.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. restek.com However, due to its nature as a disodium salt, this compound is non-volatile and thermally labile. Direct analysis by GC-MS is therefore not feasible, as the compound would decompose in the hot injector port rather than volatilize.
The application of GC-MS in the context of this compound would be limited to the analysis of potential volatile precursors, or volatile degradation products that might form under certain environmental or experimental conditions. For instance, if the N-nitroso group were to be transferred to a volatile amine, GC-MS could be used to detect the resulting volatile nitrosamine. Standard GC-MS methods for common volatile nitrosamines like N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) are well-established, often utilizing a triple quadrupole mass spectrometer for high sensitivity. shimadzu.comedqm.eu
Table 2: General GC-MS/MS Parameters for Analysis of Potential Volatile Nitrosamine Degradants
| Parameter | Typical Condition |
|---|---|
| GC Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) |
| Injection | Splitless or Headspace |
| Carrier Gas | Helium |
| Ionization Source | Electron Ionization (EI) |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
This table outlines general GC-MS/MS conditions suitable for the analysis of volatile nitrosamines, which could be relevant if volatile degradation products of this compound were of interest. shimadzu.comedqm.eu
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is critical to remove interfering components from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The strategy for this compound would need to be tailored to its high polarity and the specific matrix being investigated.
For aqueous samples such as environmental water or biological fluids, a direct injection approach might be possible if the concentration is high enough and the matrix is relatively clean. However, for trace analysis, a pre-concentration step is usually required. Solid-phase extraction (SPE) would be the method of choice. Given the ionic nature of the compound, a mixed-mode or ion-exchange SPE sorbent would likely provide the best results for capture and elution.
For solid matrices, such as pharmaceutical formulations or soil samples, an initial extraction step would be necessary. A polar solvent like water or a mixture of methanol and water would be a suitable choice for solubilizing the compound. The resulting extract could then be further cleaned up using SPE.
Table 3: Proposed Solid-Phase Extraction (SPE) Strategy
| Step | Procedure |
|---|---|
| Sorbent Type | Mixed-Mode Anion Exchange or a specific Nitrosamine-selective sorbent |
| Conditioning | Methanol followed by water |
| Sample Loading | Aqueous sample or extract from a solid matrix |
| Washing | Water to remove hydrophilic impurities, followed by a weak organic solvent (e.g., methanol) to remove less polar interferences |
| Elution | A buffered organic solvent (e.g., methanol with ammonia (B1221849) or formic acid) to disrupt ionic interactions and elute the analyte |
This table details a proposed solid-phase extraction protocol for the purification and concentration of this compound from complex sample matrices.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Efficiency
The synthesis of N-nitroso compounds can be challenging due to the reactive nature of the N-nitroso moiety, which can lead to side reactions and reduced yields. nih.gov Current synthetic strategies for compounds like disodium (B8443419);N-nitroso-N-oxidosulfamate often rely on established nitrosation methods. However, future research is geared towards the development of more efficient, selective, and sustainable synthetic routes.
Key areas of focus include:
Flow Chemistry Approaches: The use of microreactor technology and flow chemistry offers significant advantages for handling potentially unstable intermediates and improving reaction control. For the synthesis of disodium;N-nitroso-N-oxidosulfamate, a continuous flow process could enhance safety and scalability while allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.
Alternative Nitrosating Agents: Research into novel nitrosating agents that are more stable, less toxic, and offer different reactivity profiles is ongoing. sci-hub.se The exploration of such reagents could provide new pathways to this compound with improved yields and purity. sci-hub.se
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Nitrosation | Higher efficiency, milder reaction conditions, reduced waste | Development of novel transition-metal and organocatalysts |
| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability | Optimization of microreactor setups for continuous synthesis |
| Alternative Nitrosating Agents | Improved stability and selectivity, reduced toxicity | Discovery and application of new reagents for N-nitrosation |
Exploration of Unconventional Reactivity Patterns
The N-nitroso group is known for its diverse reactivity, participating in reactions such as reductions, oxidations, and rearrangements. wikipedia.org Future research on this compound aims to uncover unconventional reactivity patterns that could be harnessed for novel chemical transformations.
Emerging areas of investigation include:
Photochemical Reactivity: The photolysis of N-nitrosamines is known to induce the cleavage of the N-N bond, generating reactive radical species. mit.edu A detailed investigation into the photochemical behavior of this compound could open up new avenues for its application in photoredox catalysis or as a photoactivated source of nitric oxide or other reactive nitrogen species.
Reactions with Organometallic Reagents: The interaction of this compound with a broad range of organometallic reagents has yet to be systematically explored. Such studies could reveal novel reaction pathways, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds.
Frustrated Lewis Pair Chemistry: The concept of frustrated Lewis pairs (FLPs) has enabled a wide range of challenging chemical transformations. Investigating the potential of this compound to act as a partner in FLP chemistry could lead to new methods for small molecule activation and catalysis.
Advanced Computational Studies for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org For this compound, advanced computational studies can provide invaluable insights into its electronic structure, stability, and reaction mechanisms, thereby guiding experimental efforts. nih.gov
Future computational research will likely focus on:
Mechanism Elucidation: Using high-level quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), researchers can model the reaction pathways for the synthesis and subsequent reactions of this compound. nih.gov This can help in identifying key intermediates and transition states, providing a deeper understanding of the reaction mechanisms at a molecular level. nih.gov
Predictive Reactivity Modeling: Computational screening of the reactivity of this compound with a wide array of substrates can help in predicting its potential applications in organic synthesis. This predictive approach can save significant experimental time and resources by identifying the most promising reaction partners and conditions.
In Silico Design of Derivatives: Computational methods can be employed to design new derivatives of this compound with tailored electronic and steric properties. By systematically modifying the molecular structure in silico, it is possible to predict how these changes will influence the compound's reactivity and stability.
| Computational Approach | Objective | Potential Impact |
| Quantum Chemical Calculations (DFT, MP2) | Elucidate reaction mechanisms and electronic structure. nih.gov | Guide synthetic efforts and rationalize experimental observations. nih.gov |
| High-Throughput Computational Screening | Predict reactivity with a diverse range of substrates. | Accelerate the discovery of new applications for the compound. |
| In Silico Molecular Design | Design novel derivatives with specific chemical properties. | Enable the development of next-generation reagents with tailored functions. |
Design of Next-Generation N-Nitroso-N-oxidosulfamate Derivatives for Specific Chemical Functions
Building upon the insights gained from synthetic, reactivity, and computational studies, the rational design of next-generation N-nitroso-N-oxidosulfamate derivatives is a key future direction. By strategically modifying the chemical structure, it is possible to fine-tune the compound's properties for specific applications.
Potential design strategies include:
Modification of the Sulfamate (B1201201) Group: Altering the substituents on the sulfamate moiety can significantly impact the electronic properties and steric environment of the N-nitroso group. This could be used to modulate the compound's reactivity, making it more or less susceptible to certain types of chemical transformations.
Introduction of Chiral Scaffolds: The incorporation of chiral auxiliaries into the structure of N-nitroso-N-oxidosulfamate derivatives could enable their use in asymmetric synthesis, facilitating the stereoselective formation of new chemical bonds.
Development of Solid-Supported Reagents: Immobilizing N-nitroso-N-oxidosulfamate derivatives on solid supports could simplify their use in chemical synthesis, allowing for easier product purification and catalyst recycling. This is particularly attractive for applications in flow chemistry and automated synthesis.
Q & A
Q. Table 1: Example Nitrosation Conditions for N-Nitroso Compounds
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| pH | 2.0–4.0 | Maximizes NO⁺ availability | |
| Temperature | 0–5°C | Reduces decomposition | |
| Nitrosating Agent | NaNO₂ (1.2–2.0 eq) | Ensures complete reaction |
Advanced: How can trace-level this compound be quantified in complex biological matrices?
Answer:
Advanced quantification requires hyphenated techniques due to the compound’s polarity and low volatility:
- LC-MS/MS: Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water). Electrospray ionization (ESI) in negative mode enhances sensitivity for sulfonate groups .
- Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from biological fluids .
- Validation: Include isotope-labeled internal standards (e.g., ¹⁵N-labeled analogs) to correct for matrix effects .
Key Challenge: Nonvolatile N-nitroso compounds require derivatization for GC-MS analysis, which may introduce artifacts .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the sulfamate group .
- Solubility: Aqueous solutions (pH 6–7) are stable for ≤6 months at 4°C; freeze-thaw cycles should be minimized .
Note: Stability data for this compound are inferred from analogous disodium salts (e.g., disodium phosphate) .
Advanced: How can competing nitrosation pathways be suppressed during synthesis?
Answer:
- Catalysis vs. Inhibition: Urea or ammonium sulfamate (1–5 mM) can scavenge excess nitrous acid, reducing side reactions .
- Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy (λ = 230–250 nm for nitroso intermediates) to identify rate-limiting steps .
- Mechanistic Probes: Isotopic labeling (e.g., ¹⁵NO₂⁻) distinguishes between acid-catalyzed and radical-mediated pathways .
Conflict Note: Ascorbic acid may paradoxically enhance nitrosation in oxygen-deprived systems due to reductive activation .
Advanced: How do pH and temperature contradictions in nitrosation kinetics inform experimental design?
Answer:
Conflicting reports on nitrosation rates arise from:
- pH Dependence: Nitrosonium ion (NO⁺) dominates at pH < 3, while N₂O₃ (a nitrosating agent) forms at pH > 4. Kinetic studies must specify buffering systems .
- Temperature Effects: Apparent activation energy (Eₐ) varies with solvent polarity. For aqueous systems, Eₐ = 50–70 kJ/mol, but nonpolar solvents show higher Eₐ .
Resolution Strategy: Use Arrhenius plots to model temperature effects and design pH-stat reactors for consistent conditions .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management: Absorb with vermiculite, neutralize with 10% ascorbic acid, and dispose as hazardous waste .
- First Aid: For skin contact, rinse with 0.1 M ascorbic acid to reduce nitroso residue .
Advanced: What methodologies assess environmental persistence and ecotoxicity?
Answer:
- Persistence Testing: Conduct OECD 301F biodegradation assays. N-Nitroso compounds often resist microbial degradation, requiring advanced oxidation (e.g., UV/H₂O₂) for remediation .
- Ecotoxicity: Use Daphnia magna (48h LC₅₀) and algal growth inhibition tests (OECD 201). Nitroso derivatives typically show moderate toxicity (EC₅₀ = 10–100 mg/L) .
Data Gap: Long-term bioaccumulation studies are limited due to compound instability in aquatic systems .
Advanced: How do computational models predict nitroso compound reactivity?
Answer:
- DFT Calculations: Model transition states for nitrosation using Gaussian09 with B3LYP/6-31G(d). Focus on sulfamate group’s electron-withdrawing effects .
- QSAR Models: Correlate Hammett σ constants with reaction rates to predict substituent effects on nitrosation .
Validation: Compare predicted vs. experimental LC-MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
